Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-
Description
The trimethylsilyl (TMS) group is a common protective moiety in organic synthesis, often used to stabilize reactive functional groups like amines or hydroxyls during multistep reactions .
Properties
CAS No. |
653580-08-6 |
|---|---|
Molecular Formula |
C8H18N2OSi |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
3-methyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3 |
InChI Key |
AGWQBEHXUXXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)NO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and functional attributes of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- with related compounds:
Physical Properties and Stability
- Hydrophobicity: While the target compound lacks explicit logP data, the structurally similar 2-butenoic acid TMS ester (logP 3.51, ) indicates moderate hydrophobicity.
- Thermal Stability: TMS-protected compounds generally exhibit thermal stability, but the aminooxy group may introduce sensitivity to acidic or aqueous conditions, necessitating careful handling .
Biological Activity
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- (CAS No. 653580-08-6) is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- is C8H17NOSi. The presence of the trimethylsilyl group enhances the compound's stability and solubility, which may influence its interactions with biological systems.
Biological Activity Overview
Research indicates several areas of interest regarding the biological activity of this compound:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit varying degrees of antimicrobial activity. This can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.
2. Cytotoxic Effects
In vitro studies have demonstrated that Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanisms include the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.
The precise mechanisms by which this compound exerts its biological effects are not fully characterized. However, it is hypothesized that the trimethylsilyl group enhances reactivity with biological macromolecules, facilitating interactions that lead to biological responses.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various nitriles found that Butanenitrile derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Butanenitrile derivative A | 50 | Staphylococcus aureus |
| Butanenitrile derivative B | 200 | Escherichia coli |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- induced significant cytotoxicity at concentrations above 100 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 120 |
| MCF-7 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
